

A Technical Guide to the Synthesis of *cis*-1,2-Dibenzoyl ethylene via Photoisomerization

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *cis*-1,2-Dibenzoyl ethylene

Cat. No.: B14747115

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis of ***cis*-1,2-dibenzoyl ethylene** from its *trans*-isomer, focusing on the well-established photochemical isomerization method. It includes a detailed experimental protocol, quantitative data, and visualizations of the reaction mechanism and workflow.

Introduction and Reaction Principle

The conversion of *trans*-1,2-dibenzoyl ethylene to its *cis*-isomer is a classic example of photochemical E/Z isomerization.[1][2] The *trans*-isomer, which is typically a yellow crystalline solid, is thermodynamically more stable than the colorless *cis*-isomer due to reduced steric hindrance.[2][3] However, upon absorption of light energy, typically in the UV or visible spectrum, the π -bond of the alkene is excited, allowing for rotation around the central carbon-carbon bond.[4] Subsequent relaxation to the ground state can yield the *cis*-isomer.[4] This process is often reversible, and the final isomeric ratio can depend on factors such as the wavelength of light, irradiation time, and solvent.[5][6]

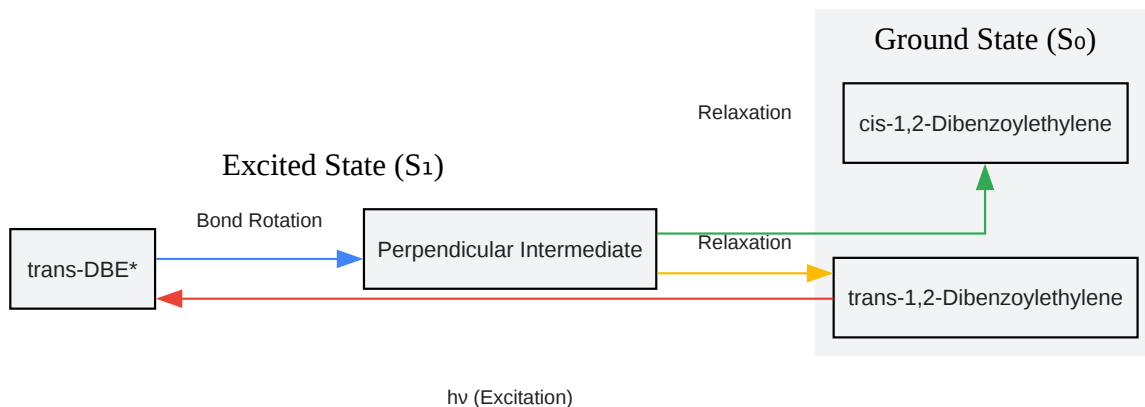
The *cis*-isomer is noted to be more polar than the *trans*-isomer.[2][3] In the *trans* configuration, the dipole moments of the two polar benzoyl groups (C=O) tend to cancel each other out, resulting in a non-polar molecule.[2] In the *cis* configuration, these dipoles are on the same side of the double bond, leading to a net molecular dipole moment.[2]

Reaction Mechanism and Experimental Workflow

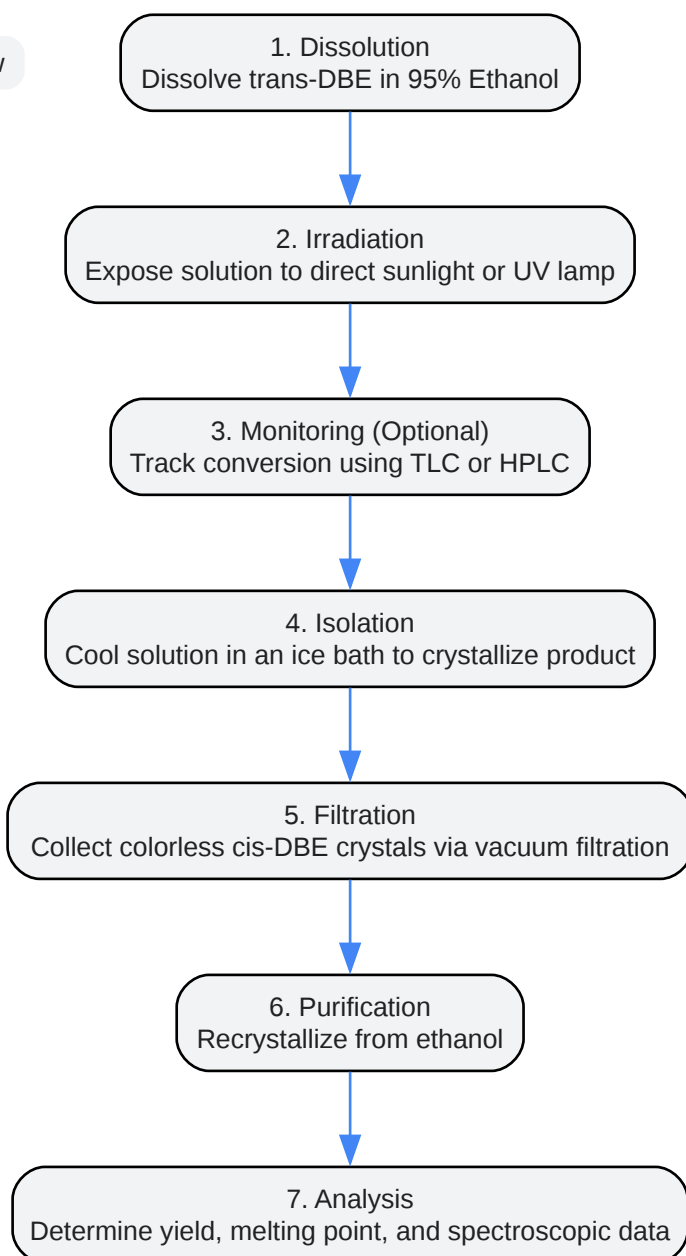
The photoisomerization proceeds through an excited state intermediate. Upon absorbing a photon, the trans-isomer is promoted from its ground state (S_0) to an excited singlet state (S_1). From this state, it can undergo rotation around the C=C bond to form a perpendicular, twisted intermediate, which then relaxes to either the cis or trans ground state.

Visualizations

The following diagrams illustrate the photochemical reaction mechanism and a typical experimental workflow for the synthesis.



arrow



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. G. Kaupp, J. Schmeyers - The solid state E/Z-photoisomerization of 1,2-dibenzoylene [photobiology.com]
- 2. homework.study.com [homework.study.com]
- 3. chegg.com [chegg.com]
- 4. 1-2 Dibenzoylene Lab Report - 1718 Words | Bartleby [bartleby.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- To cite this document: BenchChem. [A Technical Guide to the Synthesis of cis-1,2-Dibenzoylene via Photoisomerization]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14747115#synthesis-of-cis-1-2-dibenzoylene-from-trans-isomer]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com